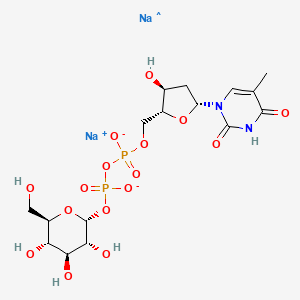
Thymidine-5'-diphosphate-a-D-glucose disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thymidine-5’-diphosphate-a-D-glucose disodium salt is a synthetic compound with the empirical formula C16H24N2Na2O16P2 and a molecular weight of 608.29 . It is a nucleotide sugar, which means it consists of a nucleotide (thymidine) bound to a sugar molecule (glucose) through a diphosphate linkage. This compound is often used in biochemical and molecular biology research due to its role in various metabolic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thymidine-5’-diphosphate-a-D-glucose disodium salt is synthesized through a multi-step chemical process. The synthesis typically involves the phosphorylation of thymidine followed by the glycosylation with glucose. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the correct formation of the diphosphate linkage .
Industrial Production Methods
In an industrial setting, the production of Thymidine-5’-diphosphate-a-D-glucose disodium salt involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often exceeding 93% . The compound is then purified and crystallized to obtain the final product in powder form, which is stored at low temperatures to maintain stability .
Análisis De Reacciones Químicas
Types of Reactions
Thymidine-5’-diphosphate-a-D-glucose disodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thymidine or glucose moieties.
Substitution: The diphosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of thymidine-5’-diphosphate-4-keto-6-deoxy-D-glucose .
Aplicaciones Científicas De Investigación
Thymidine-5’-diphosphate-a-D-glucose disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic reactions to study nucleotide sugar metabolism.
Biology: The compound is involved in the biosynthesis of glycoproteins and glycolipids, making it essential for studying cellular processes.
Medicine: Research on this compound contributes to understanding genetic disorders and developing therapeutic interventions.
Industry: It is used in the production of various biochemical reagents and diagnostic tools.
Mecanismo De Acción
The mechanism of action of Thymidine-5’-diphosphate-a-D-glucose disodium salt involves its role as a nucleotide sugar. It participates in glycosylation reactions, where it donates glucose to acceptor molecules. This process is catalyzed by specific enzymes, such as glycosyltransferases, which facilitate the transfer of glucose to proteins or lipids. The molecular targets and pathways involved include various metabolic pathways essential for cellular function .
Comparación Con Compuestos Similares
Similar Compounds
Uridine-5’-diphosphoglucose disodium salt: Another nucleotide sugar with similar properties but different nucleotide base (uridine).
Uridine-5’-diphospho-N-acetylglucosamine sodium salt: Involved in similar biochemical pathways but with an acetylated glucose moiety.
Thymidine-5’-diphosphate-4-keto-6-deoxy-D-glucose disodium salt: A derivative of Thymidine-5’-diphosphate-a-D-glucose with a keto group.
Uniqueness
Thymidine-5’-diphosphate-a-D-glucose disodium salt is unique due to its specific nucleotide base (thymidine) and its role in specific glycosylation reactions. This makes it particularly useful in studying thymidine-related metabolic pathways and genetic processes .
Propiedades
Fórmula molecular |
C16H24N2Na2O16P2- |
|---|---|
Peso molecular |
608.3 g/mol |
InChI |
InChI=1S/C16H26N2O16P2.2Na/c1-6-3-18(16(25)17-14(6)24)10-2-7(20)9(31-10)5-30-35(26,27)34-36(28,29)33-15-13(23)12(22)11(21)8(4-19)32-15;;/h3,7-13,15,19-23H,2,4-5H2,1H3,(H,26,27)(H,28,29)(H,17,24,25);;/q;;+1/p-2/t7-,8+,9+,10+,11+,12-,13+,15+;;/m0../s1 |
Clave InChI |
IYPPHEAYSMBEKA-QMMSDIQLSA-L |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O.[Na].[Na+] |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O.[Na].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Bromo-7-methyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B15204984.png)
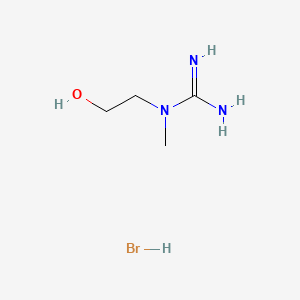
![5-Fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15204996.png)

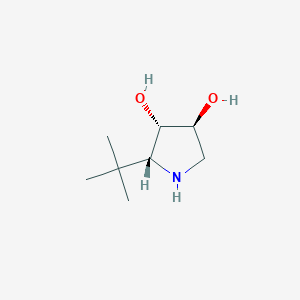
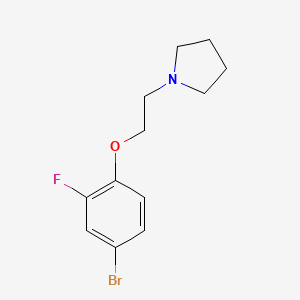
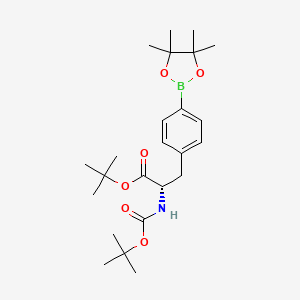
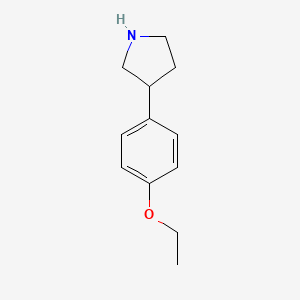




![4-Chloro-6-(4-ethoxy-phenyl)-thieno[3,2-d] pyrimidine](/img/structure/B15205058.png)
